(4-Phenylpiperidin-3-yl)methanol
Description
(4-Phenylpiperidin-3-yl)methanol is a piperidine derivative featuring a phenyl group at the 4-position of the piperidine ring and a hydroxymethyl (–CH2OH) substituent at the 3-position. Its molecular formula is C12H15NO, with a molecular weight of 189.25 g/mol. Piperidine-based alcohols are often explored in medicinal chemistry for their bioactivity, particularly as intermediates in drug synthesis or as modulators of central nervous system targets .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(4-phenylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C12H17NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
InChI Key |
CCYONUQTZTYVFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
- Amino and Benzyl Groups: The 3-amino-1-benzyl derivative (CAS 885268-85-9) adds basicity and lipophilicity, which may enhance blood-brain barrier permeability but also increase toxicity risks .
- Methylbenzyl vs. Methyl : The [1-(4-methylbenzyl)] substituent (CAS 78598-91-1) extends hydrophobicity, likely improving metabolic stability but reducing aqueous solubility .
Physicochemical Properties
- Hydrophobicity : The phenyl and benzyl derivatives (e.g., CAS 78598-91-1) exhibit higher logP values compared to the methyl-substituted analog (CAS 39844-73-0), suggesting greater membrane permeability .
- Hydrogen Bonding: The hydroxymethyl group in all analogs enables hydrogen bonding, influencing solubility and interactions with biological targets. The 3-amino substituent (CAS 885268-85-9) adds an additional H-bond donor, enhancing polar interactions .
Pharmacological Relevance
- Fluorophenyl Derivative : The (3S,4R)-4-(4-fluorophenyl) analog is listed as a paroxetine impurity (Paroxetine Anhydrous Ep Impurity I), indicating its role in serotonin reuptake inhibitor synthesis .
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